![molecular formula C16H23NO2 B15243045 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone CAS No. 790263-39-7](/img/structure/B15243045.png)
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol This compound is characterized by the presence of an azepane ring, a methoxy group, and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and azepane.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and acylation reactions.
Industrial Production:
Analyse Des Réactions Chimiques
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone and 1-[3-(Azepan-1-ylmethyl)-4-ethoxyphenyl]ethanone.
Propriétés
Numéro CAS |
790263-39-7 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-13(18)14-7-8-16(19-2)15(11-14)12-17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clé InChI |
NZRRIPGAQJLGGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


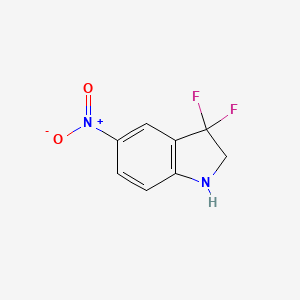

![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
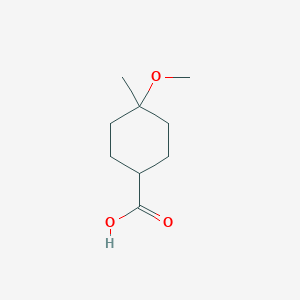
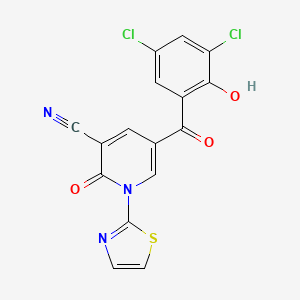
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
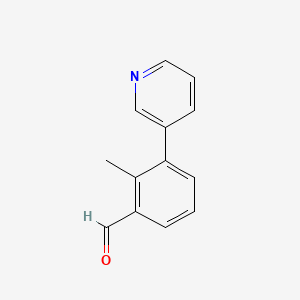
![4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B15243007.png)


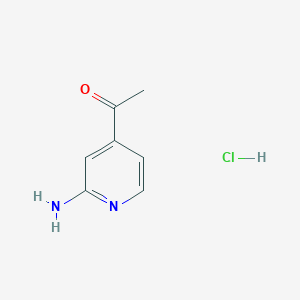
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)

![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)
